3,6-dimethyl-1H-quinolin-4-one 3,6-dimethyl-1H-quinolin-4-one
Brand Name: Vulcanchem
CAS No.: 855871-05-5
VCID: VC7302766
InChI: InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)8(2)6-12-10/h3-6H,1-2H3,(H,12,13)
SMILES: CC1=CC2=C(C=C1)NC=C(C2=O)C
Molecular Formula: C11H11NO
Molecular Weight: 173.215

3,6-dimethyl-1H-quinolin-4-one

CAS No.: 855871-05-5

Cat. No.: VC7302766

Molecular Formula: C11H11NO

Molecular Weight: 173.215

* For research use only. Not for human or veterinary use.

3,6-dimethyl-1H-quinolin-4-one - 855871-05-5

Specification

CAS No. 855871-05-5
Molecular Formula C11H11NO
Molecular Weight 173.215
IUPAC Name 3,6-dimethyl-1H-quinolin-4-one
Standard InChI InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)8(2)6-12-10/h3-6H,1-2H3,(H,12,13)
Standard InChI Key VTRSSYGQTMPLMQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC=C(C2=O)C

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

3,6-Dimethyl-1H-quinolin-4-one (C₁₁H₁₁NO) features a bicyclic framework comprising a benzene ring fused to a pyridinone moiety. The methyl substituents at positions 3 and 6 introduce steric and electronic modifications that influence its reactivity and interactions with biological targets . Key structural descriptors include:

PropertyValue
Molecular FormulaC₁₁H₁₁NO
SMILESCC1=CC2=C(C=C1)NC=C(C2=O)C
InChIKeyVTRSSYGQTMPLMQ-UHFFFAOYSA-N
Exact Mass173.084 g/mol
Topological Polar Surface44.9 Ų

The planar quinolinone core facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity, as evidenced by a predicted LogP of 2.65 .

Spectroscopic Characterization

Although specific NMR data for 3,6-dimethyl-1H-quinolin-4-one are unavailable, related quinolinones exhibit diagnostic signals in their ¹H-NMR spectra. For instance, the 2-methyl group in 2-methyl-4(1H)-quinolone resonates at δ 2.37 ppm, while aromatic protons appear between δ 7.0–8.2 ppm . The carbonyl group at position 4 typically absorbs near 1650 cm⁻¹ in IR spectra, consistent with conjugated ketones .

Synthetic Methodologies

Conrad–Limpach Synthesis

The Conrad–Limpach reaction is a classical route to synthesize 4(1H)-quinolones. For 3,6-dimethyl-1H-quinolin-4-one, this would involve condensing a substituted aniline (e.g., 3,6-dimethylaniline) with ethyl acetoacetate, followed by thermal cyclization . A representative protocol is outlined below:

StepReagents/ConditionsIntermediate
1Ethyl acetoacetate, reflux, 6 hSchiff base
2DOWTHERM A, 250°C, 20 minCyclized quinolinone

This method yields the quinolinone core but requires subsequent functionalization to introduce methyl groups.

Post-Synthetic Modifications

Iodination and alkylation are common strategies to install substituents. For example, treating 4(1H)-quinolone with iodine and potassium iodide in dimethylformamide introduces iodine at position 3, which can later be replaced via Suzuki coupling . Methyl groups are typically added using methyl iodide under basic conditions:

ReactionConditionsOutcome
IodinationI₂, KI, DMF, 12 h, RT3-Iodo-4(1H)-quinolone
MethylationCH₃I, K₂CO₃, DMF, 50°C, 8 h3-Methyl-4(1H)-quinolone

Physicochemical Properties

Thermodynamic and Solubility Profiles

Experimental data on melting/boiling points are scarce, but computational predictions suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capabilities of the carbonyl group . Collision cross-section (CCS) values, critical for mass spectrometry, are predicted as follows:

Adductm/zCCS (Ų)
[M+H]⁺174.091134.7
[M+Na]⁺196.073150.4

Stability and Reactivity

The compound is stable under ambient conditions but may undergo photodegradation due to the aromatic system. The enolizable proton at position 1 participates in tautomerism, influencing its acidity (predicted pKa ≈ 10.5) .

Applications in Drug Development

Lead Optimization

The methyl groups at positions 3 and 6 enhance metabolic stability by shielding reactive sites from cytochrome P450 oxidation. This property is leveraged in antimalarial candidates like ELQ-233, which has a half-life > 24 h in murine models .

Prodrug Design

Quinolinones are often prodrugs activated by hepatic enzymes. For instance, 4-methoxy derivatives are dealkylated in vivo to release active metabolites .

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